(2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride (2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride
Brand Name: Vulcanchem
CAS No.: 17315-76-3
VCID: VC21020843
InChI: InChI=1S/C17H16N2O.ClH/c20-17(14-19-16-10-5-2-6-11-16)12-7-13-18-15-8-3-1-4-9-15;/h1-14,18,20H;1H/b13-7+,17-12-,19-14?;
SMILES: C1=CC=C(C=C1)NC=CC=C(C=NC2=CC=CC=C2)O.Cl
Molecular Formula: C17H17ClN2O
Molecular Weight: 300.8 g/mol

(2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride

CAS No.: 17315-76-3

Cat. No.: VC21020843

Molecular Formula: C17H17ClN2O

Molecular Weight: 300.8 g/mol

* For research use only. Not for human or veterinary use.

(2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride - 17315-76-3

Specification

CAS No. 17315-76-3
Molecular Formula C17H17ClN2O
Molecular Weight 300.8 g/mol
IUPAC Name (2Z,4E)-5-anilino-1-phenyliminopenta-2,4-dien-2-ol;hydrochloride
Standard InChI InChI=1S/C17H16N2O.ClH/c20-17(14-19-16-10-5-2-6-11-16)12-7-13-18-15-8-3-1-4-9-15;/h1-14,18,20H;1H/b13-7+,17-12-,19-14?;
Standard InChI Key ZXBHEZGIQUDBPG-YYHYJIDPSA-N
Isomeric SMILES C1=CC=C(C=C1)N/C=C/C=C(/C=[NH+]C2=CC=CC=C2)\O.[Cl-]
SMILES C1=CC=C(C=C1)NC=CC=C(C=NC2=CC=CC=C2)O.Cl
Canonical SMILES C1=CC=C(C=C1)NC=CC=C(C=[NH+]C2=CC=CC=C2)O.[Cl-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator